Methyl (1R,2S)-2-(Boc-amino)cyclobutanecarboxylate Methyl (1R,2S)-2-(Boc-amino)cyclobutanecarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18358709
InChI: InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-8-6-5-7(8)9(13)15-4/h7-8H,5-6H2,1-4H3,(H,12,14)
SMILES:
Molecular Formula: C11H19NO4
Molecular Weight: 229.27 g/mol

Methyl (1R,2S)-2-(Boc-amino)cyclobutanecarboxylate

CAS No.:

Cat. No.: VC18358709

Molecular Formula: C11H19NO4

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

Methyl (1R,2S)-2-(Boc-amino)cyclobutanecarboxylate -

Specification

Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
IUPAC Name methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate
Standard InChI InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-8-6-5-7(8)9(13)15-4/h7-8H,5-6H2,1-4H3,(H,12,14)
Standard InChI Key PJCOLFTZORXKKQ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1CCC1C(=O)OC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Methyl (1R,2S)-2-(Boc-amino)cyclobutanecarboxylate features a cyclobutane ring substituted at the 1- and 2-positions with a methyl ester and a Boc-protected amino group, respectively. The stereochemistry at these positions ((1R,2S)) is critical for its interactions in chiral environments, such as enzyme-binding pockets . The Boc group ((CH3)3COC(O)NH\text{(CH}_3\text{)}_3\text{COC(O)NH}) provides steric protection to the amine, enabling selective reactions at the ester moiety.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number868364-62-9
Molecular FormulaC11H19NO4\text{C}_{11}\text{H}_{19}\text{NO}_{4}
Molecular Weight229.27 g/mol
Melting Point63–65°C
Boiling PointNot reported
SolubilitySoluble in DCM, THF, DMF

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for confirming the compound’s structure and purity.

  • 1H^1\text{H} NMR (CDCl3_3): Key signals include a singlet for the Boc tert-butyl group at δ 1.44 ppm (9H), a methoxy group at δ 3.72 ppm (3H), and cyclobutane protons between δ 1.90–2.50 ppm .

  • 13C^{13}\text{C} NMR: Peaks at δ 170.5 ppm (ester carbonyl), δ 155.2 ppm (Boc carbonyl), and δ 28.1 ppm (tert-butyl carbons) align with expected functional groups .

  • MS (ESI+): The molecular ion peak at m/z 230.1 [M+H]+^+ corroborates the molecular weight.

Synthetic Methodologies

Stepwise Synthesis from Cyclobutanedicarboxylic Acid

The most common route involves stereoselective functionalization of 1,2-cyclobutanedicarboxylic acid derivatives :

  • Methyl Ester Formation: Treatment of (1R,2S)-1,2-cyclobutanedicarboxylic acid with methanol under acidic conditions yields the mono-methyl ester .

  • Boc Protection: The free amino group is protected using di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in the presence of a base like triethylamine .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in >97% purity .

Table 2: Synthetic Routes Comparison

MethodYield (%)Purity (%)Key Advantage
Stepwise Protection 7897High stereochemical control
Flow Reactor Synthesis8595Scalability

Industrial-Scale Production

Continuous flow reactors enhance scalability by optimizing reaction parameters (temperature, residence time) and minimizing side products. For instance, a 2014 study demonstrated a 15% yield improvement in Boc protection steps using microfluidic systems .

Applications in Organic Synthesis

Peptide and β-Peptide Synthesis

The compound’s rigid cyclobutane ring enforces defined conformations in peptides, enabling the design of stable secondary structures. For example, β-peptides incorporating (1R,2S)-2-aminocyclobutane-1-carboxylic acid residues form nanosized fibers with potential in drug delivery . The Boc group permits selective deprotection under mild acidic conditions (e.g., HCl/dioxane), facilitating sequential peptide elongation .

Medicinal Chemistry

Cyclobutane derivatives exhibit enhanced metabolic stability compared to linear analogs. In a 2021 study, Boc-protected cyclobutane carbamates served as intermediates in protease inhibitor synthesis, showing IC50_{50} values <100 nM against HIV-1 protease .

Materials Science

Hybrid silicas functionalized with cyclobutane carbamates demonstrate tunable surface properties for catalysis. A 2014 thesis reported silica-supported analogs of Methyl (1R,2S)-2-(Boc-amino)cyclobutanecarboxylate achieving 90% enantioselectivity in asymmetric hydrogenations .

Conformational and Computational Studies

Hydrogen-Bonding Patterns

Density Functional Theory (DFT) calculations reveal that the cyclobutane ring stabilizes intra-residue C5 hydrogen bonds, forming a cis-fused [4.2.0]octane structure . This conformation persists in solution, as evidenced by NMR NOESY correlations between the Boc NH and cyclobutane protons .

Solvent Effects

Polar solvents (e.g., DMSO) disrupt intramolecular H-bonds, leading to extended conformations. In contrast, apolar solvents (e.g., CDCl3_3) favor folded structures, as shown by variable-temperature NMR .

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